molecular formula C21H25F6N3O B5436071 N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide

N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide

Cat. No. B5436071
M. Wt: 449.4 g/mol
InChI Key: SRGOVDIAOFFIFE-UHFFFAOYSA-N
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Description

This compound is a nicotinamide derivative, which means it’s related to Vitamin B3 or niacin. It contains an adamantyl group, which is a bulky, three-dimensional structure often used in medicinal chemistry to improve drug properties . The compound also contains a trifluoroethyl group, which can influence the compound’s reactivity and biological properties .


Molecular Structure Analysis

The adamantyl group is a three-dimensional, cage-like structure, which can influence the compound’s conformation and reactivity. The trifluoroethyl group is highly electronegative, which can also influence the compound’s properties and behavior .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the trifluoroethyl group could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the adamantyl group could influence its solubility and stability, while the trifluoroethyl group could influence its reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. As a nicotinamide derivative, it might interact with enzymes involved in redox reactions, but this is purely speculative without more specific information .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F6N3O/c22-20(23,24)19(21(25,26)27,30-17(31)16-2-1-4-28-12-16)29-5-3-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-2,4,12-15,29H,3,5-11H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOVDIAOFFIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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